1-(2,2,2-trifluoroethyl)cyclopropan-1-ol
Description
1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol (CAS: CID 57445153) is a fluorinated cyclopropanol derivative with the molecular formula C₅H₇F₃O (molecular weight: 140.11 g/mol). Its structure features a cyclopropane ring substituted with a hydroxyl group and a 2,2,2-trifluoroethyl moiety, as represented by the SMILES string C1CC1(CC(F)(F)F)O . The trifluoroethyl group introduces strong electron-withdrawing effects, which influence the compound’s acidity, solubility, and reactivity.
Properties
CAS No. |
1078627-29-8 |
|---|---|
Molecular Formula |
C5H7F3O |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with trifluoroethylating agents under controlled conditions. For instance, the reaction of cyclopropylmagnesium bromide with 2,2,2-trifluoroethyl iodide in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. Pathways involved may include metabolic processes and signal transduction .
Comparison with Similar Compounds
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (CAS: 1993-77-7)
This compound shares the molecular formula C₅H₇F₃O but differs in connectivity: the trifluoroethyl group is attached to a cyclopropane ring via a methylene bridge. Key properties include:
Key Differences :
- The hydroxyl group in 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol is directly bonded to the cyclopropane ring, creating greater steric strain compared to the linear arrangement in 1-cyclopropyl-2,2,2-trifluoroethan-1-ol. This strain may enhance reactivity in ring-opening reactions.
- The pKa of the cyclopropanol derivative is likely lower due to the electron-withdrawing trifluoroethyl group stabilizing the deprotonated form, though experimental data for the target compound is lacking .
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol (CAS: 1504931-98-9)
This analog substitutes the trifluoroethyl group with a halogenated aromatic ring. Key features:
Key Differences :
- The absence of fluorine atoms on the ethyl chain reduces electron-withdrawing effects, likely resulting in a higher pKa compared to the trifluoroethyl derivative.
2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride (CAS: 1269152-01-3)
Key Differences :
- The amine group introduces basicity (pKa ~9–10 for similar amines), contrasting with the acidic hydroxyl group in the target compound.
- Fluorine’s position on the aromatic ring may influence π-stacking interactions in drug design, unlike the aliphatic trifluoroethyl group in the target compound.
Physicochemical and Spectroscopic Data
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | MW (g/mol) | Key Substituents | pKa (Predicted/Reported) | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | C₅H₇F₃O | 140.11 | Cyclopropanol, trifluoroethyl | Not reported | Not reported |
| 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | C₅H₇F₃O | 140.11 | Cyclopropyl, trifluoroethanol | 12.40 ± 0.20 | 75–77 (110 Torr) |
| 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol | C₉H₈ClFO | 186.61 | Chloro, fluoro phenyl | Not reported | Not reported |
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